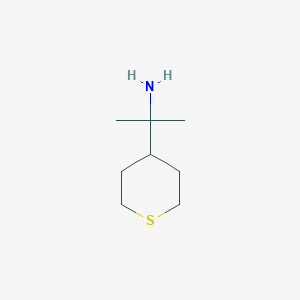

2-(Thian-4-yl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Existence of Dynamic Tautomerism and Divalent N(I) Character

The study of N-(Pyridin-2-yl)thiazol-2-amine reveals the presence of dynamic tautomerism and divalent N(I) character within this class of compounds. Quantum chemical analysis indicates six competitive isomeric structures with a relative energy difference of approximately 4 kcal/mol. The competition between the thiazole and pyridine groups for the tautomeric hydrogen leads to structures that exhibit electron-donating properties. The research provides insights into electron distribution, tautomeric preferences, and the divalent N(I) character of these compounds. Upon protonation, a (L→N←L)≡ character becomes evident, as shown by molecular orbital analysis, which reveals two lone pairs of electrons on the central nitrogen atom .

Syntheses and Structures of Propeller-Shaped Helicenyl Amines

The synthesis of three propeller-shaped helicenyl amines compounds is achieved through Wittig reaction and oxidative photocyclization. The study explores the steric hindrance effects of the trithia helicene moiety, which forces the nitrogen atom and the three bonded carbon atoms to adopt a coplanar arrangement. The interplanar angles between the terminal thiophene ring and the benzene ring increase with the number of helical arms. The electrochemical properties and UV–vis absorption behaviors of these compounds are primarily determined by the trithia helicene moiety .

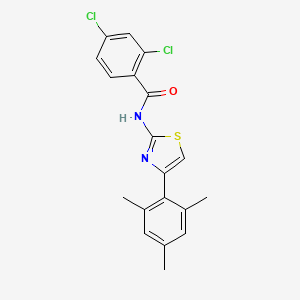

Synthesis, Crystal Structure, and Antitumor Activity of Thiazol-2-amine Derivatives

Two studies focus on the synthesis and crystal structure determination of thiazol-2-amine derivatives with potential antitumor activity. The first compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, is synthesized via reduction and crystallizes in the monoclinic system. The crystal structure reveals intermolecular hydrogen bonds and intramolecular hydrogen bonding forming an octatomic ring. The compound exhibits antitumor activity with an IC50 value of 26 μM against the Hela cell line . The second compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, is synthesized by reacting with 2,4-dichlorobenzaldehyde and crystallizes in the triclinic system. This compound shows significant antitumor activity with IC50 values of 0.175 μmol/mL for Hela and 0.156 μmol/mL for Bel7402 cell lines .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those related to 2-(Thian-4-yl)propan-2-amine, have been studied for their corrosion inhibition performances against the corrosion of iron. Density functional theory (DFT) calculations and molecular dynamics simulations were employed to predict these performances. Binding energies on the Fe(110) surface of these derivatives were calculated to investigate the strength of interactions between the metal surface and the molecules, with theoretical data aligning well with experimental inhibition efficiency results (Kaya et al., 2016).

Polymer Synthesis

Research has explored the synthesis of polyesters bearing pendant amine groups through ring-opening polymerization followed by thiol-yne "click" photochemistry. This class of biodegradable polymers demonstrated excellent cell penetration and gene delivery properties, with low toxicities, indicating potential for biomedical applications (Zhang et al., 2012).

Molecular Dynamics Simulations

Studies involving this compound derivatives have used molecular dynamics simulations to assess their potential in various applications. For example, the inhibition of iron corrosion by certain thiazole and thiadiazole derivatives was accurately predicted using these simulations, highlighting their utility in materials science (Kaya et al., 2016).

Catalysis

Amines, including those derived from this compound, have been identified as key intermediates in the chemical industry due to their high reactivity. They serve as essential monomers for synthesizing various polymers, such as polyamides and polyureas, with applications ranging from the automotive to health sectors. The synthesis of biobased amines from diverse biomass sources has been extensively reviewed, underscoring their importance in sustainable chemistry and materials science (Froidevaux et al., 2016).

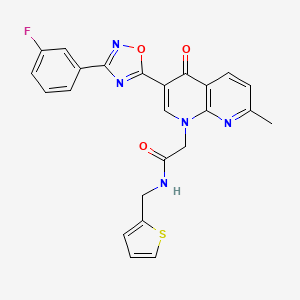

Wirkmechanismus

Target of Action

Thiophene derivatives and propargylamines are known to have a wide range of biological activities. They are often used in medicinal chemistry to develop advanced compounds with various biological effects .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

Thiophene derivatives and propargylamines can affect a variety of biochemical pathways. For example, some propargylamine derivatives are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Pharmacokinetics

The ADME properties of these compounds can also vary greatly depending on their specific structures. Some propargylamine derivatives, for example, are known to inhibit monoamine oxidase (MAO), which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of these compounds can include a wide range of outcomes, from anti-inflammatory and antimicrobial effects to anticancer activity .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

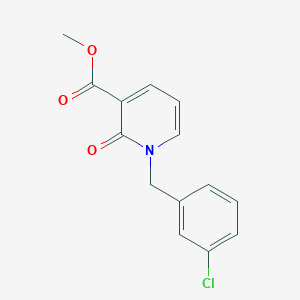

IUPAC Name |

2-(thian-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGNKKDINRZICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCSCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)